6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 871478-89-6
Cat. No.: VC6597061
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68
* For research use only. Not for human or veterinary use.
![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 871478-89-6](/images/structure/VC6597061.png)
Specification
CAS No. | 871478-89-6 |
---|---|
Molecular Formula | C12H9ClN4O |
Molecular Weight | 260.68 |
IUPAC Name | 6-(chloromethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C12H9ClN4O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18) |
Standard InChI Key | DGCZUQOJUUFWFZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-(Chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolopyrimidine family, featuring a bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7 (Figure 1). Its molecular formula is C₁₂H₉ClN₄O, with a molecular weight of 276.68 g/mol . The presence of a chloromethyl group at position 6 and a phenyl ring at position 1 distinguishes it from related analogs, influencing both reactivity and biological interactions .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 871478-89-6 | |
Molecular Formula | C₁₂H₉ClN₄O | |
Exact Mass | 276.042 Da | |
Topological Polar Surface Area | 60.3 Ų | |
LogP (Partition Coefficient) | 2.78 |
Spectral Data
Infrared (IR) spectroscopy of the compound reveals absorption bands at 1673 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-Cl vibration) . Nuclear magnetic resonance (¹H NMR) spectra in dimethyl sulfoxide-d₆ exhibit signals at δ 2.51 ppm (s, 3H, CH₃), δ 3.34 ppm (s, 2H, CH₂Cl), and aromatic proton resonances between δ 7.38–8.00 ppm . Mass spectrometry confirms the molecular ion peak at m/z 276.04 .
Synthesis and Derivatization Pathways
Primary Synthesis Route
The compound is synthesized via nucleophilic substitution starting from 6-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Reaction with hydrazine hydrate under reflux yields 6-(hydrazinylmethyl) derivatives, which serve as intermediates for further functionalization . Key steps include:
-
Chloromethylation: Introduction of the chloromethyl group using chloromethyl methyl ether in the presence of Lewis acids .
-
Cyclocondensation: Formation of the pyrazolopyrimidine core via cyclization of aminopyrazole precursors .
Table 2: Synthetic Derivatives and Their Applications
Derivative | Biological Activity | IC₅₀ (μM) | Source |
---|---|---|---|
6-(Hydrazinylmethyl) analog | Antitumor (MCF7 cells) | 12.4 | |
Triazino-fused compound | EGFR inhibition | 8.9 | |
Thioamide derivative | Antiproliferative | 18.2 |
Structural Modifications
The chloromethyl group at position 6 serves as a reactive site for introducing substituents:
-
Schiff Base Formation: Condensation with aromatic aldehydes yields hydrazone derivatives (e.g., 3a-c) .
-
Heterocyclic Annulation: Reaction with carbon disulfide or triethyl orthoacetate produces triazino- or pyrazine-fused systems, enhancing kinase inhibitory activity .
Pharmacological Profile and Mechanisms
Antitumor Activity
In vitro studies against the MCF7 human breast adenocarcinoma cell line demonstrate that derivatives of 6-(chloromethyl)-1-phenyl-pyrazolopyrimidin-4-one exhibit 50–75% growth inhibition at 20 μM concentrations, surpassing methotrexate (reference drug) in potency . Mechanistic studies attribute this activity to:
-
Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes .
-
EGFR Tyrosine Kinase suppression: Competitive binding at the ATP pocket (IC₅₀ = 8.9 μM for triazino derivatives) .
Structure-Activity Relationships (SAR)
-
Position 6 Substituents: Bulky groups (e.g., aryl hydrazones) enhance DNA intercalation but reduce solubility .
-
Phenyl Ring at N1: Essential for π-π stacking interactions with kinase domains .
-
Chloromethyl Group: Increases electrophilicity, facilitating covalent binding to cysteine residues in target proteins .
Comparative Analysis with Analogous Compounds
4-Chloro-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidine
This analog (CAS: 23121-14-4) lacks the carbonyl oxygen at position 4, resulting in reduced hydrogen-bonding capacity and lower antitumor efficacy (IC₅₀ > 50 μM) .
Pyrazolo[3,4-d]pyrimidine Core Modifications
Replacing the chloromethyl group with methyl or amino groups diminishes kinase affinity by 3–5 fold, underscoring the importance of the chloromethyl moiety in target engagement .
Future Directions and Challenges
Optimization Strategies
-
Prodrug Development: Masking the chloromethyl group with bioreversible protectors (e.g., ester prodrugs) to improve bioavailability .
-
Combination Therapies: Co-administration with checkpoint inhibitors to synergize immune-mediated tumor clearance .
Toxicity Considerations
While the compound exhibits promising efficacy, its electrophilic chloromethyl group raises concerns regarding off-target alkylation. Structural refinements to mitigate nonspecific binding are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume